molecular formula C21H26N4O4S B2633485 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428356-80-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2633485
CAS RN: 1428356-80-2
M. Wt: 430.52
InChI Key: GSXYGRMEPOVSMG-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Selectivity and Multifunctional Agent Design

N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, related to the chemical structure , have been explored for their selectivity towards the 5-HT7 receptor, which is implicated in various CNS disorders. These compounds are viewed as potential strategies for designing selective receptor ligands or multifunctional agents, potentially offering therapeutic benefits for complex diseases. For instance, specific derivatives have shown potent activity as 5-HT7 receptor antagonists and as multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in vivo, which encourages further exploration of their therapeutic potential (Canale et al., 2016).

Antimicrobial Activities

The molecular framework of N-alkylated arylsulfonamides has been utilized to create compounds with promising antimicrobial properties. Various derivatives have been synthesized and tested against different bacterial strains, showing significant inhibitory activities. For instance, specific compounds have demonstrated notable efficacy against strains like E. coli, S. aureus, and S. mutans, showcasing their potential as antibacterial agents. Furthermore, certain derivatives have exhibited potent biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin, and showing excellent inhibitory activities against enzymes like MurB, critical for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Carbonic Anhydrase Inhibition and Cytotoxicity

N-alkylated arylsulfonamide derivatives have also been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play vital roles in physiological processes. Compounds in this category have exhibited superior inhibitory activity compared to reference drugs, suggesting potential applications in treating conditions related to dysregulated enzyme activity. Moreover, these compounds have been evaluated for their cytotoxic activities on various cell lines, offering insights into their potential as therapeutic agents in cancer treatment (Kucukoglu et al., 2016).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-14-20(15(2)24(3)23-14)30(27,28)22-13-16-8-10-25(11-9-16)21(26)19-12-17-6-4-5-7-18(17)29-19/h4-7,12,16,22H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXYGRMEPOVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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